molecular formula C12H16N2O B13548532 (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide

(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide

Cat. No.: B13548532
M. Wt: 204.27 g/mol
InChI Key: UFIMHJZGPGMUMI-MNOVXSKESA-N
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Description

(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide is a chiral compound with significant interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide typically involves the stereoselective formation of the pyrrolidine ring followed by the introduction of the phenyl and N-methyl groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and real-time monitoring can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C12H16N2O/c1-13-12(15)11-8-7-10(14-11)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,13,15)/t10-,11+/m1/s1

InChI Key

UFIMHJZGPGMUMI-MNOVXSKESA-N

Isomeric SMILES

CNC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2

Canonical SMILES

CNC(=O)C1CCC(N1)C2=CC=CC=C2

Origin of Product

United States

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